5-Hepten-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-5-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYRONIMTRDBLT-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064460, DTXSID801315642 | |

| Record name | 5-Hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-Hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-94-9, 6714-00-7 | |

| Record name | (5E)-5-Hepten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hepten-2-one, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006714007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HEPTEN-2-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hepten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-Hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEPTEN-2-ONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD1BH6T9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hepten-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hepten-2-one is an unsaturated ketone that serves as a versatile chemical intermediate. Its structure, featuring both a carbonyl group and a carbon-carbon double bond, allows for a variety of chemical transformations, making it a molecule of interest in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, with a comparative analysis of its methylated analog, 6-methyl-5-hepten-2-one (B42903), for which more extensive experimental data is available.

Chemical Structure and Identification

This compound is a seven-carbon chain ketone with a double bond located at the fifth carbon position. It exists as two stereoisomers, the (E) and (Z) forms, depending on the geometry of the double bond.

| Identifier | Value |

| IUPAC Name | hept-5-en-2-one[1] |

| (E)-Isomer IUPAC Name | (E)-hept-5-en-2-one[2] |

| Molecular Formula | C₇H₁₂O[1][2] |

| SMILES | CC=CCCC(=O)C[1] |

| (E)-Isomer SMILES | C/C=C/CCC(=O)C[2] |

| CAS Number | 6714-00-7[1] |

| (E)-Isomer CAS Number | 1071-94-9[2] |

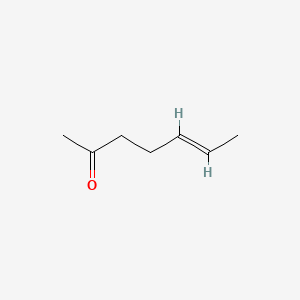

Below is a 2D structural representation of (E)-5-hepten-2-one.

Caption: 2D structure of (E)-5-hepten-2-one.

Physicochemical Properties

Experimental data for the physical properties of this compound are limited. The following table summarizes the available computed data for this compound and provides experimental data for the closely related compound, 6-methyl-5-hepten-2-one, for comparative purposes.

| Property | This compound (Computed) | 6-Methyl-5-hepten-2-one (Experimental) |

| Molecular Weight | 112.17 g/mol [1][2] | 126.20 g/mol |

| Boiling Point | 144.44 °C (417.59 K) | 173-174 °C |

| Density | Not available | ~0.855 g/mL at 25 °C |

| Water Solubility | LogS = -1.89 | Insoluble in water; soluble in alcohols and ethers |

| Kovats Retention Index | Semi-standard non-polar: 866, Standard polar: 1249[2] | Not available |

Spectroscopic Data

¹H NMR (of 6-methyl-5-hepten-2-one):

-

δ 5.07 ppm (t, 1H): Vinyl proton (-CH=C-).

-

δ 2.46 ppm (t, 2H): Methylene protons adjacent to the vinyl group (-C=CH-CH₂-).

-

δ 2.25 ppm (q, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

δ 2.13 ppm (s, 3H): Methyl protons of the acetyl group (CH₃-C=O).

-

δ 1.68 ppm (s, 3H) and 1.62 ppm (s, 3H): Methyl protons attached to the double bond ((CH₃)₂C=).

¹³C NMR (of (E)-5-hepten-2-one):

-

A reference to the ¹³C NMR spectrum for (E)-5-hepten-2-one is available in the literature, which can be consulted for detailed chemical shift assignments.[2]

IR Spectroscopy (of 6-methyl-5-hepten-2-one):

-

~1715 cm⁻¹: Strong absorption characteristic of the C=O stretching vibration of a ketone.

-

~1670 cm⁻¹: C=C stretching vibration.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of alkyl groups.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, several established methods exist for the synthesis of its analog, 6-methyl-5-hepten-2-one, which can provide a conceptual basis for potential synthetic routes.

Synthesis of 6-Methyl-5-hepten-2-one (Illustrative Protocol)

One common industrial synthesis involves the reaction of isobutylene (B52900) with formaldehyde (B43269) and acetone. This multi-step process typically proceeds through the formation of an intermediate which is then rearranged or further reacted to yield the final product.

Another approach is the Carroll reaction, which involves the reaction of a β-keto ester with an allylic alcohol. For the synthesis of 6-methyl-5-hepten-2-one, this would involve the reaction of ethyl acetoacetate (B1235776) with 2-methyl-3-buten-2-ol.

A simplified workflow for a generic synthesis of an unsaturated ketone is depicted below.

Caption: Generalized workflow for the synthesis of an unsaturated ketone.

Biological Activity

There is currently limited information available regarding the specific biological activity or signaling pathways of this compound. However, its analog, 6-methyl-5-hepten-2-one, has been studied and exhibits certain biological effects.

Biological Activity of 6-Methyl-5-hepten-2-one:

-

Acetylcholinesterase Inhibition: It has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the nervous system.

-

Insect Attractant: It is a known attractant for certain species of mosquitoes.

-

Natural Occurrence: It is a volatile compound found in some plants and is a metabolite produced by yeast.

These findings for the methylated analog suggest that this compound could potentially exhibit interesting biological properties, warranting further investigation by researchers in drug development and related fields.

Conclusion

This compound is a valuable chemical entity with potential applications in organic synthesis. While comprehensive experimental data for this compound is somewhat scarce, its structural similarity to the well-characterized 6-methyl-5-hepten-2-one provides a strong basis for predicting its chemical behavior and potential utility. Further research into the synthesis, properties, and biological activities of this compound is encouraged to fully unlock its potential for scientific and industrial applications.

References

An In-depth Technical Guide to 6-Methyl-5-hepten-2-one (CAS Registry Number: 110-93-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methyl-5-hepten-2-one (B42903) (CAS 110-93-0), a versatile ketone with significant applications in the fragrance, flavor, and pharmaceutical industries. This document consolidates key chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities and potential therapeutic applications.

Chemical and Physical Properties

6-Methyl-5-hepten-2-one, also known as Sulcatone, is a naturally occurring organic compound found in various plants like citronella and lemongrass.[1][2] It possesses a characteristic fruity, citrus-like aroma.[3][4] The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of 6-Methyl-5-hepten-2-one

| Property | Value | Reference(s) |

| CAS Registry Number | 110-93-0 | [5][6] |

| Molecular Formula | C₈H₁₄O | [5][6][7] |

| Molecular Weight | 126.20 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [4][8][9] |

| Boiling Point | 73 °C at 18 mmHg | [3][10][11] |

| Density | 0.855 g/mL at 25 °C | [3][10] |

| Refractive Index (n20/D) | 1.439 | [3][10][11] |

| Solubility | Miscible with alcohols and ethers; insoluble in water. | [4][8] |

| Flash Point | 56 °C (132.8 °F) - closed cup |

Synthesis of 6-Methyl-5-hepten-2-one

Several synthetic routes for 6-methyl-5-hepten-2-one have been developed, starting from readily available industrial chemicals. The choice of method often depends on the desired yield, purity, and economic feasibility.[12]

This multi-step process involves the ethynylation of acetone (B3395972) with acetylene (B1199291), followed by partial hydrogenation and subsequent reaction with an acetoacetate (B1235776) derivative.[8][12]

Experimental Protocol:

-

Ethynylation: Acetone is reacted with acetylene in the presence of an alkaline catalyst to produce 2-methyl-3-butyn-2-ol.

-

Partial Hydrogenation: The resulting alcohol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.

-

Esterification and Rearrangement: The alcohol is then reacted with diketene (B1670635) or an alkyl acetoacetate (e.g., ethyl acetoacetate) to form 2-methyl-3-buten-2-yl acetoacetate.

-

Pyrolysis: The acetoacetate ester undergoes pyrolysis (Carroll reaction) to yield 6-methyl-5-hepten-2-one.[3]

Caption: Synthesis of 6-Methyl-5-hepten-2-one from Acetylene and Acetone.

This method involves the synthesis of an intermediate, α-methylheptenone, which is then isomerized.[4][8]

Experimental Protocol:

-

Initial Synthesis: Isobutylene, acetone, and formaldehyde (B43269) are reacted under high temperature (310–320°C) and pressure (30 MPa) to synthesize α-methylheptenone.[8]

-

Isomerization: The resulting α-methylheptenone is heated in the presence of a palladium and carbonyl iron catalyst to yield 6-methyl-5-hepten-2-one.[4][8] A yield of 34% based on formaldehyde has been reported under specific conditions.[8]

Caption: Synthesis from Isobutylene, Acetone, and Formaldehyde.

This route involves the formation of an isopentenyl chloride intermediate.[2][8]

Experimental Protocol:

-

Hydrochlorination: Isoprene is reacted with hydrogen chloride to produce isopentenyl chloride.

-

Condensation: The isopentenyl chloride undergoes a condensation reaction with acetone in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and a sodium hydroxide (B78521) solution. A yield of 65% has been reported when the reaction is carried out at 60–61°C for 3 hours.[8]

Caption: Synthesis of 6-Methyl-5-hepten-2-one from Isoprene.

Applications in Research and Drug Development

6-Methyl-5-hepten-2-one serves as a crucial intermediate in the synthesis of various important compounds and exhibits interesting biological activities.

It is a key precursor for the synthesis of:

-

Terpenoids: Such as dehydrolinalool, linalool, citral, and pseudoionone.[1][4][8]

-

Vitamins: Including Vitamin A, Vitamin E, and Vitamin K1.[4][8]

Recent studies have highlighted several biological activities of 6-methyl-5-hepten-2-one, making it a compound of interest for further investigation.

Table 2: Summary of Biological Activities

| Activity | Description | Reference(s) |

| Antimicrobial | Exhibits marked antibacterial activity against a variety of bacteria, with limited antifungal activity.[1] | [1] |

| Acetylcholinesterase Inhibition | Acts as a competitive inhibitor of acetylcholinesterase, suggesting potential applications in neurodegenerative disease research.[1] | [1] |

| Mosquito Repellent | Has been identified as a potent attractant for certain mosquito species, which can be leveraged in traps and repellents.[1][12] | [1][12] |

| Cardiovascular Effects | Recent studies indicate vasorelaxant and anti-platelet aggregation effects, potentially through modulation of intracellular calcium via calmodulin interaction.[15] | [15] |

Signaling Pathway: Postulated Mechanism of Vasorelaxation

In silico and in vitro studies suggest that 6-methyl-5-hepten-2-one may exert its vasorelaxant effects by interacting with calmodulin (CaM), a key protein in calcium signaling. This interaction could modulate intracellular calcium levels, leading to smooth muscle relaxation.[15]

Caption: Postulated mechanism of 6-methyl-5-hepten-2-one-induced vasorelaxation.

Safety and Handling

6-Methyl-5-hepten-2-one is classified as a flammable liquid and vapor.[16] It is also considered harmful to aquatic life with long-lasting effects.[16]

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[16][17]

-

Wear protective gloves, clothing, and eye/face protection.[16][17]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[16][18]

-

Skin Contact: Wash off with soap and plenty of water.[16][18]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[17][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16][18]

In all cases of exposure, it is recommended to consult a physician.[16][18]

Conclusion

6-Methyl-5-hepten-2-one is a compound of significant industrial and research interest. Its established roles in the flavor and fragrance industries are complemented by its utility as a versatile chemical intermediate for the synthesis of vitamins and other complex molecules.[4][8][19] Emerging research into its biological activities, including antimicrobial, acetylcholinesterase inhibitory, and cardiovascular effects, opens new avenues for its application in drug discovery and development.[1][15] A thorough understanding of its synthesis, properties, and biological functions is essential for harnessing its full potential.

References

- 1. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 2. Sulcatone | 409-02-9 | Benchchem [benchchem.com]

- 3. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-Hepten-2-one, 6-methyl- [webbook.nist.gov]

- 6. This compound, 6-methyl- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 9. methyl heptenone 110-93-0 [thegoodscentscompany.com]

- 10. 6-メチル-5-ヘプテン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 6-Methyl-5-hepten-2-one natural, = 98 , FCC 110-93-0 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. US3864403A - Preparation of 6-methyl-5-hepten-2-one - Google Patents [patents.google.com]

- 14. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

- 15. Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. westliberty.edu [westliberty.edu]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

- 19. chemimpex.com [chemimpex.com]

Physical properties of 6-Methyl-5-hepten-2-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 6-Methyl-5-hepten-2-one, a significant intermediate in the synthesis of various terpenoids. The following sections detail its boiling point and density, outline standardized experimental protocols for their determination, and present a logical workflow for these analytical procedures.

Core Physical Properties

6-Methyl-5-hepten-2-one is a colorless to light yellow liquid known for its characteristic aroma, reminiscent of lemon grass.[1][2] It is miscible with alcohols and ethers but demonstrates insolubility in water.[1][2]

Quantitative Data Summary

The boiling point and density of 6-Methyl-5-hepten-2-one have been determined under various conditions, as summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 172-174 °C | at 1014 hPa[3] |

| 174 °C | Not specified[4] | |

| 73 °C | at 18 mmHg[5][6][7][8] | |

| Density | 0.851 g/cm³ | at 20 °C[3] |

| 0.850 g/mL | Not specified[4] | |

| 0.855 g/mL | at 25 °C[5][7][8] |

Experimental Protocols

While the specific experimental details for the cited values for 6-Methyl-5-hepten-2-one are proprietary to the reporting entities, this section outlines standardized and widely accepted methodologies for determining the boiling point and density of liquid chemical substances, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][3][9] Several methods are applicable for this determination.

-

Ebulliometer Method: This method involves measuring the boiling point by means of an ebulliometer, which allows for the precise determination of the boiling temperature under equilibrium conditions.

-

Dynamic Method: In this approach, the substance is heated, and the temperature at which boiling occurs is recorded. This method also allows for the determination of the vapor pressure curve.[3]

-

Distillation Method: This involves distilling the substance and recording the temperature range over which it boils. This is a common method for determining the boiling range of a substance.[2]

-

Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is observed.[2]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the heat flow associated with the phase transition from liquid to gas.[2][3]

Determination of Density (Based on OECD Guideline 109)

The density of a substance is its mass per unit volume.[4] For liquids like 6-Methyl-5-hepten-2-one, several reliable methods are available.

-

Hydrometer: A weighted, graduated glass float is placed in the liquid. The density is read directly from the calibrated stem at the point where the liquid surface meets it. This method is suitable for liquids with low viscosity.[4][5]

-

Pycnometer Method: A glass flask of a known volume (pycnometer) is weighed empty, then filled with the test substance and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer.[4][5]

-

Oscillating Densimeter: This method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid. The instrument must be calibrated with two substances of known density.[4][5]

-

Hydrostatic Balance (Immersed Body Method): A body of known volume is weighed in air and then while immersed in the test liquid. The difference in weight (buoyant force) is used to calculate the density of the liquid.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like 6-Methyl-5-hepten-2-one.

Caption: Generalized workflow for determining the physical properties of a liquid compound.

References

Spectroscopic Analysis of 5-Hepten-2-one Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 5-hepten-2-one. The information presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Spectroscopic Data for (E)-5-Hepten-2-one

| Technique | Data Type | Values |

| ¹H NMR | Chemical Shift (ppm) | Data not available in public databases. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | 208.8 (C=O), 131.0 (C5), 125.1 (C6), 44.5 (C3), 29.8 (C2), 22.3 (C4), 17.9 (C7), 12.9 (C1) |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | Data not available in public databases. |

| Mass Spec (EI) | m/z Ratios | 112 (M+), 97, 70, 58, 43 (base peak), 39, 29, 27 |

Table 2: Spectroscopic Data for (Z)-5-Hepten-2-one

| Technique | Data Type | Values |

| ¹H NMR | Chemical Shift (ppm) | Data not available in public databases. |

| ¹³C NMR | Chemical Shift (ppm) | Data not available in public databases. |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | Data not available in public databases. |

| Mass Spec (EI) | m/z Ratios | Data not available in public databases, but expected to be very similar to the (E)-isomer. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols represent standard operating procedures for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Weigh approximately 5-25 mg of the purified this compound isomer into a clean, dry vial.[1] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer to NMR Tube: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1][2]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

The number of scans can vary from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

A spectral width of 200-250 ppm is standard.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Ensure the spectrometer's sample compartment is closed to minimize atmospheric interference.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty salt plates or the ambient atmosphere.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O stretch, C=C stretch, C-H bends).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

-

The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column. The isomers of this compound would be separated under appropriate GC conditions.

-

-

Electron Ionization (EI):

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the isomers of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Structural relationship between (E) and (Z) isomers of this compound.

References

The Enzymatic Route from Carotenoids to 5-Hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 6-methyl-5-hepten-2-one (B42903) (MHO), a volatile apocarotenoid, from carotenoid precursors. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the enzymatic cleavage of carotenoids and the formation of bioactive volatile compounds. This document details the key enzymes involved, the reaction mechanism, quantitative data from relevant studies, and detailed experimental protocols for the core methodologies used in this field of research.

Introduction

Carotenoids are a diverse group of tetraterpenoid pigments found in plants, algae, fungi, and some bacteria. Beyond their well-known roles in photosynthesis and as antioxidants, carotenoids serve as precursors to a variety of smaller molecules known as apocarotenoids. These cleavage products, which include vital signaling molecules like abscisic acid and strigolactones, are generated through the enzymatic action of carotenoid cleavage dioxygenases (CCDs). One such apocarotenoid is 6-methyl-5-hepten-2-one, a volatile ketone with applications in the flavor and fragrance industry and potential roles in biological signaling. This guide focuses on the enzymatic pathway responsible for its formation from carotenoid substrates.

The Biosynthesis Pathway of 6-Methyl-5-Hepten-2-one

The primary enzyme responsible for the biosynthesis of 6-methyl-5-hepten-2-one from carotenoids is Carotenoid Cleavage Dioxygenase 1 (CCD1) .[1] This enzyme exhibits broad substrate specificity but demonstrates a particular activity towards the linear carotenoid, lycopene (B16060) , to produce MHO. The reaction involves the oxidative cleavage of the 5,6 (or 5',6') double bond of the lycopene molecule. In addition to CCD1, other CCDs, such as CCD4, may also contribute to MHO formation in some plant species.

The overall biosynthetic process can be summarized as follows:

-

Substrate Availability: Lycopene, the primary precursor, is synthesized in plastids via the carotenoid biosynthetic pathway.

-

Enzymatic Cleavage: CCD1, a cytosolic enzyme, acts on lycopene. The enzyme utilizes molecular oxygen to cleave the C5-C6 double bond.

-

Product Formation: The cleavage of lycopene at this position yields two primary products: 6-methyl-5-hepten-2-one (a C8 ketone) and a larger C32 dialdehyde.

Quantitative Data

The following tables summarize quantitative data from studies on the enzymatic production of 6-methyl-5-hepten-2-one.

Table 1: In Vitro Production of 6-Methyl-5-hepten-2-one and Pseudoionone from Lycopene by ZmCCD1

| Product | Peak Area (arbitrary units) | Standard Deviation (SD) |

| 6-Methyl-5-hepten-2-one | ~1.5 x 10^7 | ± ~0.2 x 10^7 |

| Pseudoionone | ~0.3 x 10^7 | ± ~0.05 x 10^7 |

Data adapted from in vitro assays using ZmCCD1 lysate and lycopene, with headspace analysis by GC/MS. The values represent the average of three assays.[2]

Table 2: Substrate Specificity of a Carotenoid-Cleavage Enzyme from Staphylococcus pasteuri TS-82

| Substrate | Relative Enzyme Activity (%) |

| Zeaxanthin | 100 |

| β-carotene | 85 |

| Canthaxanthin | 60 |

| Astaxanthin | 45 |

| β-apo-8'-carotenal | 30 |

This table illustrates the substrate preference of a bacterial carotenoid-cleavage enzyme, which can also produce norisoprenoid flavors.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 6-methyl-5-hepten-2-one biosynthesis.

Recombinant CCD1 Expression and Purification

This protocol describes the expression of a Glutathione S-transferase (GST)-tagged CCD1 fusion protein in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., DH5α)

-

pGEX expression vector containing the CCD1 gene

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl)

-

Glutathione Sepharose 4B resin

-

Elution buffer (Lysis buffer containing reduced glutathione)

Procedure:

-

Transformation: Transform the pGEX-CCD1 plasmid into a suitable E. coli expression strain.

-

Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.5-0.6.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to incubate at a lower temperature (e.g., 18-30°C) for several hours to overnight.[5]

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Glutathione Sepharose resin with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with lysis buffer to remove unbound proteins.

-

Elute the GST-CCD1 fusion protein with elution buffer.[6]

-

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Carotenoid Cleavage Assay

This protocol outlines the procedure for assessing the cleavage activity of purified CCD1 on a carotenoid substrate.

Materials:

-

Purified recombinant CCD1 enzyme

-

Carotenoid substrate (e.g., lycopene) dissolved in an appropriate solvent (e.g., acetone)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, containing a detergent like Triton X-100 to solubilize the substrate)[7]

-

Headspace vials

Procedure:

-

Substrate Preparation: Prepare a stock solution of the carotenoid substrate. Due to the lipophilic nature of carotenoids, a detergent is necessary to keep them in solution for the assay.[7]

-

Reaction Setup: In a headspace vial, combine the assay buffer, the carotenoid substrate, and the purified CCD1 enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) in the dark for a specific period (e.g., 1-16 hours).

-

Reaction Termination: The reaction is typically stopped by proceeding directly to the analysis of volatile products.

Analysis of Volatile Apocarotenoids by HS-SPME-GC-MS

This protocol describes the extraction and analysis of volatile products, such as 6-methyl-5-hepten-2-one, from the in vitro assay.

Materials and Instrumentation:

-

Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)[8][9]

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace vials with septa

Procedure:

-

Headspace Extraction (HS-SPME):

-

Place the vial containing the completed in vitro assay in a heating block at a specific temperature (e.g., 40-60°C).

-

Insert the SPME fiber through the septum into the headspace above the liquid sample and expose it for a defined period (e.g., 30 minutes) to allow volatile compounds to adsorb to the fiber.[10]

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC.

-

The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.

-

The compounds are separated based on their volatility and interaction with the column's stationary phase.

-

The separated compounds are then ionized and fragmented in the mass spectrometer, allowing for their identification based on their mass spectra.[8][9][11]

-

-

Quantification: For quantitative analysis, a calibration curve can be generated using authentic standards of 6-methyl-5-hepten-2-one.[12]

Conclusion

The biosynthesis of 6-methyl-5-hepten-2-one from carotenoids is a well-defined enzymatic process primarily mediated by Carotenoid Cleavage Dioxygenase 1. Understanding this pathway is crucial for various applications, from enhancing the flavor and aroma profiles of foods to exploring the biological activities of apocarotenoids in drug development. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other carotenoid cleavage reactions, paving the way for new discoveries and applications in this exciting field.

References

- 1. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro study of the carotenoid-cleavage enzyme from Staphylococcus pasteuri TS-82 revealed substrate specificities and generation of norisoprenoid flavors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro study of the carotenoid-cleavage enzyme from Staphylococcus pasteuri TS-82 revealed substrate specificities and generation of norisoprenoid flavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. [Expression, purification and polyclonal antibody preparation of GST-Ccd1 fusion protein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volatile apocarotenoid discovery and quantification in Arabidopsis thaliana: optimized sensitive analysis via HS-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Plant Volatile Apocarotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Isomers of Methyl Heptenone: A Deep Dive into their Discovery, Synthesis, and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of methyl heptenone isomers, with a particular focus on 6-methyl-5-hepten-2-one (B42903), 6-methyl-6-hepten-2-one (B88235), and 5-methyl-5-hepten-2-one. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis of these valuable compounds, details experimental protocols, and explores their biological activities, including their roles in insect communication and antimicrobial effects.

A Rich History Rooted in Terpene Chemistry

The story of methyl heptenone is intrinsically linked to the pioneering work on terpenes in the late 19th and early 20th centuries. Early investigations into the components of essential oils by chemists laid the groundwork for the identification and synthesis of these acyclic ketones. While a definitive timeline for the discovery of each specific isomer is not singularly documented, the advancement of terpene chemistry, spearheaded by luminaries such as Otto Wallach and Leopold Ruzicka, provided the foundational knowledge for their isolation and characterization. The "isoprene rule," formulated by Wallach and later expanded upon by Ruzicka, was instrumental in understanding the structural basis of these and other terpenoid compounds.

Industrial-scale synthesis of methyl heptenone, particularly the commercially significant 6-methyl-5-hepten-2-one, has evolved through several key methodologies. An early and historically important route was the acetylene-acetone process.[1] Over time, more efficient methods were developed, including processes starting from isobutylene (B52900) and formaldehyde, as well as from isoprene (B109036).[2][3] These advancements have been crucial for the large-scale production of methyl heptenone, which serves as a vital intermediate in the synthesis of a wide array of products, from fragrances and flavorings to vitamins A and E.[2]

Physicochemical Properties of Methyl Heptenone Isomers

The subtle differences in the placement of the double bond and methyl group among the isomers of methyl heptenone give rise to distinct physicochemical properties. A summary of these key characteristics is presented below, providing a valuable resource for identification, separation, and application development.

| Property | 6-Methyl-5-hepten-2-one | 6-Methyl-6-hepten-2-one | 5-Methyl-5-hepten-2-one |

| CAS Number | 110-93-0 | 10408-15-8 | 10339-67-0 |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |

| Molecular Weight ( g/mol ) | 126.20 | 126.20 | 126.20 |

| Boiling Point (°C) | 173-174 | 73 (at 18 mmHg) | Not available |

| Density (g/mL) | 0.855 (at 25 °C) | Not available | Not available |

| Refractive Index (n20/D) | 1.439 | Not available | Not available |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of methyl heptenone isomers can be achieved through various chemical routes. Below are detailed protocols for key synthetic methods.

Synthesis of 6-Methyl-5-hepten-2-one from Isoprene

This method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride, which is subsequently reacted with acetone (B3395972).[3]

Experimental Protocol:

-

Preparation of Isopentenyl Chloride: Isoprene is reacted with gaseous hydrogen chloride in an appropriate solvent. The reaction mixture is then carefully worked up to isolate isopentenyl chloride.

-

Reaction with Acetone: Isopentenyl chloride is added to a mixture of acetone and a base, such as sodium hydroxide, often in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide.[4]

-

Reaction Conditions: The mixture is typically heated under reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled, extracted with an organic solvent, washed, dried, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure to yield 6-methyl-5-hepten-2-one.[4]

Synthesis of 6-Methyl-6-hepten-2-one by Pyrolysis

This isomer can be prepared via the pyrolysis of 6-hydroxy-6-methyl-2-heptanone acetate (B1210297).

Experimental Protocol:

-

Apparatus Setup: A pyrolysis tube is packed with an inert material, such as glass beads, and heated to the desired temperature.

-

Pyrolysis: 6-hydroxy-6-methyl-2-heptanone acetate is slowly introduced into the heated tube, where it undergoes pyrolysis.

-

Product Collection: The vaporized product is passed through a condenser and collected in a cooled flask.

-

Purification: The crude 6-methyl-6-hepten-2-one is purified by distillation.

Synthesis of 5-Methyl-5-hepten-2-one

A potential route for the synthesis of this isomer involves the alkylation of an acetoacetic ester.

Experimental Protocol:

-

Alkylation: An acetoacetic ester is reacted with an appropriate alkyl halide in the presence of a base to introduce the desired carbon skeleton.

-

Hydrolysis and Decarboxylation: The resulting substituted acetoacetic ester is then subjected to hydrolysis and decarboxylation to yield the final ketone product, 5-methyl-5-hepten-2-one.

-

Purification: The product is purified using standard techniques such as distillation.

Analytical Characterization

The identification and quantification of methyl heptenone isomers are typically achieved using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating the isomers and identifying them based on their unique mass spectra. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information, allowing for unambiguous identification by analyzing chemical shifts and coupling constants. Infrared (IR) spectroscopy is also employed to identify the characteristic functional groups present in the molecules.[4]

Biological Significance and Signaling Pathways

Methyl heptenone isomers exhibit a range of biological activities, with 6-methyl-5-hepten-2-one being the most studied in this regard.

Insect Pheromone and Kairomone Activity

6-Methyl-5-hepten-2-one is a well-documented semiochemical in the insect world, functioning as an alarm pheromone in several ant species. When released, it triggers defensive or aggressive behaviors in other members of the colony. The perception of this volatile compound occurs in the insect's antennae, where it binds to specific odorant-binding proteins (OBPs) and is transported to olfactory receptors (ORs) on the surface of olfactory sensory neurons. The binding of the pheromone to its receptor initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain, resulting in a behavioral response.

Antimicrobial Activity

Some methyl heptenone isomers have demonstrated antimicrobial properties. While the exact mechanisms are still under investigation, it is hypothesized that their lipophilic nature allows them to partition into the lipid-rich cell membranes of microorganisms. This can disrupt membrane integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

Conclusion

The isomers of methyl heptenone are not only fascinating molecules from a historical and chemical perspective but also hold significant potential for various applications. From their foundational role in the synthesis of essential vitamins and fragrances to their intriguing biological activities as semiochemicals and antimicrobial agents, these compounds continue to be a subject of interest for researchers. This guide provides a solid foundation for professionals in the field, summarizing key data and methodologies to facilitate further exploration and innovation.

Historical Development of Methyl Heptenone Synthesis

The synthetic routes to methyl heptenone have evolved from early, multi-step processes to more efficient, industrially scalable methods. This progression reflects the advancements in organic chemistry over the past century.

References

Unveiling the Energetic Landscape: A Technical Guide to the Gas-Phase Thermochemistry of 5-Hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-hepten-2-one in the gas phase. Understanding the energetic properties of this unsaturated ketone is crucial for professionals in various fields, from fundamental chemical research to the intricate processes of drug development and design. This document summarizes the key quantitative data, delves into the computational methodologies used for their estimation, and provides a visual representation of the logical workflow involved in these predictive methods.

Thermochemical Data Summary

Table 1: Calculated Gas-Phase Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Value | Units | Method |

| Ideal Gas Heat Capacity | Cp,gas | Value not available | J/mol·K | Joback Method |

| Standard Enthalpy of Formation | ΔfH°gas | -183.17 | kJ/mol | Joback Method[1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -40.64 | kJ/mol | Joback Method[1] |

Note: The ideal gas heat capacity (Cp,gas) for this compound is listed as a parameter in chemical property databases that utilize the Joback method, but a specific value at standard conditions was not found in the available search results. The Joback method calculates heat capacity as a temperature-dependent polynomial.

Computational Protocols: The Joback Group Contribution Method

The thermochemical data presented in this guide were estimated using the Joback method, a widely employed group-contribution technique for the prediction of thermophysical properties of organic compounds from their molecular structure alone.[2] This method is an extension of the Lydersen method and relies on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[2]

The Joback method assumes no interactions between the functional groups, simplifying the calculation to a summation of additive contributions.[2] To determine a specific thermochemical property, the molecule is first deconstructed into its fundamental groups. For this compound (CH₃-CH=CH-CH₂-CH₂-CO-CH₃), the relevant groups and their counts are:

-

=CH- (alkene, non-terminal)

-

-CH= (alkene, terminal)

-

-CH₂- (methylene)

-

>C=O (ketone, non-ring)

-

-CH₃ (methyl)

Each of these groups has a predefined numerical contribution for a given thermochemical property. These contributions, derived from the analysis of experimental data for a large set of molecules, are then used in specific formulas to calculate the desired property.

For instance, the standard enthalpy of formation in the gas phase (ΔfH°gas) is calculated using the following equation:

ΔfH°gas (kJ/mol) = 68.29 + Σ (Ni × ΔfHi)

Where:

-

Ni is the number of occurrences of group i.

-

ΔfHi is the specific enthalpy of formation contribution for group i.

Similarly, the ideal gas heat capacity (Cp,gas) is typically expressed as a four-parameter polynomial function of temperature:

Cp,gas = (Σ ai - 37.93) + (Σ bi + 0.210)T + (Σ ci - 3.91 x 10⁻⁴)T² + (Σ di + 2.06 x 10⁻⁷)T³

Where ai, bi, ci, and di are the temperature-dependent heat capacity contributions for each group i.

Logical Workflow for Thermochemical Data Estimation

The following diagram illustrates the logical workflow of the Joback group contribution method for estimating the thermochemical properties of a molecule like this compound.

This diagram outlines the systematic process, starting from the identification of the target molecule, breaking it down into its constituent functional groups, retrieving the corresponding contributions from a database, summing these contributions, and finally applying the specific mathematical formulas to yield the estimated thermochemical properties. This approach provides a rapid and valuable means of obtaining thermochemical data in the absence of experimental measurements.

References

An In-depth Technical Guide to the Olfactory Profile and Aroma Characteristics of 5-Hepten-2-one

This technical guide provides a comprehensive overview of the olfactory profile, aroma characteristics, and physicochemical properties of 5-Hepten-2-one. It is intended for researchers, scientists, and professionals in the fields of flavor and fragrance, sensory science, and drug development. This document details the distinct aromatic qualities of its isomers, relevant analytical methodologies, and the underlying biological pathways of its perception.

Chemical Identity and Physicochemical Properties

This compound (C₇H₁₂O) is an unsaturated ketone that exists as two geometric isomers, (E)-5-Hepten-2-one and (Z)-5-Hepten-2-one, each possessing distinct olfactory profiles. While sharing the same chemical formula, their spatial arrangement results in different sensory perceptions. For comparative purposes, this guide also references the well-characterized related compound, 6-Methyl-5-hepten-2-one (sulcatone), a significant flavor and fragrance component.

Table 1: Physicochemical Properties of this compound Isomers and Related Compounds

| Property | (E)-5-Hepten-2-one | (Z)-5-Hepten-2-one | 6-Methyl-5-hepten-2-one |

| CAS Number | 6714-00-7[1] | 4535-61-9 | 110-93-0[2] |

| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O | C₈H₁₄O[2] |

| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol | 126.20 g/mol |

| Boiling Point | Est. 153°C[1] | Not readily available | 172-174°C[3] |

| Synonyms | trans-5-hepten-2-one[1] | cis-5-hepten-2-one | Sulcatone, Methyl heptenone[2] |

Olfactory Profile and Aroma Characteristics

The aroma of this compound is multifaceted, with distinct differences between its isomers. The (E)-isomer has a complex profile, while comprehensive sensory data for the (Z)-isomer is less available in the literature.

(E)-5-Hepten-2-one

The (E)-isomer of this compound is characterized by a combination of fruity and green notes, with underlying fatty and cheesy nuances.[1] Its diverse aroma profile makes it a compound of interest for building complex flavor and fragrance formulations.

Table 2: Olfactory Descriptors for (E)-5-Hepten-2-one

| Olfactory Category | Associated Descriptors |

| Fruity | General fruity character |

| Green | Herbaceous, vegetative |

| Earthy | Earthy undertones |

| Fatty | Fatty, lipid-like notes |

| Cheesy | Mild cheesy nuances |

Source: Scent.vn[1]

6-Methyl-5-hepten-2-one (for comparison)

In contrast, the methylated analogue, 6-Methyl-5-hepten-2-one, presents a more intensely fruity and citrusy profile. It is described as having a strong, fatty, green, and citrus-like odor with a bittersweet taste reminiscent of pear.[4] Its odor threshold has been reported to be 50 µg/L, at which it imparts a fruity aroma.[3]

Table 3: Olfactory Descriptors for 6-Methyl-5-hepten-2-one

| Olfactory Category | Associated Descriptors |

| Citrus | Citrus, Lemongrass[5] |

| Green | Green, musty, herbaceous[5] |

| Fruity | Apple, pear, banana[5] |

| Fatty/Creamy | Fatty, creamy, cheesy[5] |

| Ketonic | Ketonic |

Experimental Protocols for Aroma Analysis

The characterization of the aroma profile of volatile compounds such as this compound relies on a combination of instrumental analysis and sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is a key technique in this field.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: A sample containing this compound is prepared, either as a pure standard or an extract from a matrix. For headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace.

-

Injection: A sample of the headspace or a liquid injection of the extract is introduced into the gas chromatograph.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Mass Spectrometer, Flame Ionization Detector) and an olfactory port.

-

Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the olfactory port and records the perceived aroma, its intensity, and duration.

-

Data Analysis: The retention time of the perceived aroma is matched with the peaks from the conventional detector to identify the odor-active compound.

Sensory Panel Analysis

Quantitative Descriptive Analysis (QDA) with a trained sensory panel can be used to develop a detailed aroma profile of this compound.

Methodology:

-

Panelist Selection and Training: Select panelists based on their sensory acuity and train them to identify and quantify specific aroma attributes.

-

Lexicon Development: The panel develops a consensus vocabulary (lexicon) to describe the aroma of this compound.

-

Sample Evaluation: Panelists evaluate samples of this compound at various concentrations in a controlled environment.

-

Data Collection: Each panelist rates the intensity of each descriptor on a linear scale.

-

Statistical Analysis: The data is statistically analyzed to generate a quantitative sensory profile.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

The binding of an odorant molecule, such as this compound, to an olfactory receptor (a G-protein coupled receptor) activates the G-protein G-olf. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na⁺ and Ca²⁺ ions. This depolarizes the olfactory receptor neuron and generates an action potential that is transmitted to the olfactory bulb in the brain.

Conclusion

This compound is a volatile compound with a distinct and complex olfactory profile, particularly its (E)-isomer, which exhibits fruity, green, earthy, fatty, and cheesy characteristics. While quantitative sensory data for this compound is not as extensively documented as for its methylated analog, 6-Methyl-5-hepten-2-one, the established methodologies of Gas Chromatography-Olfactometry and sensory panel analysis provide a robust framework for its detailed characterization. Understanding the aroma profile of this compound and the underlying mechanisms of its perception is valuable for its potential applications in the flavor and fragrance industry and for further research into the structure-activity relationships of odorant molecules.

References

Solubility of 5-Hepten-2-one in organic solvents and water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-hepten-2-one and its close structural analog, 6-methyl-5-hepten-2-one (B42903), in aqueous and organic solvents. The information presented herein is intended to support research, development, and formulation activities.

Core Executive Summary

This compound, an unsaturated ketone, exhibits limited solubility in water and good solubility in various organic solvents. This profile is critical for its application in chemical synthesis, flavor and fragrance formulation, and as an intermediate in the production of various fine chemicals. This document details the available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of the experimental workflow. Due to the limited availability of data for this compound, solubility information for the structurally similar and more extensively studied 6-methyl-5-hepten-2-one is also included and serves as a valuable surrogate.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. The following table summarizes the known solubility of 6-methyl-5-hepten-2-one.

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 3.02 g/L[1] | 25 | Slightly soluble |

| Methanol | CH₃OH | Soluble[2][3] | Not Specified | No quantitative data available. |

| Chloroform | CHCl₃ | Soluble[2][3] | Not Specified | No quantitative data available. |

| Alcohols | ROH | Miscible[4] | Not Specified | General class of solvents. |

| Ethers | R-O-R' | Miscible[4] | Not Specified | General class of solvents. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a wide range of scientific and industrial applications. The following protocols are based on internationally recognized guidelines and standard laboratory practices.

Determination of Water Solubility (Based on OECD Test Guideline 105)

For substances with solubility above 10⁻² g/L, the Flask Method is recommended[5][6].

Principle:

This method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents:

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

-

Distilled or deionized water

-

This compound (or 6-methyl-5-hepten-2-one) of known purity

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium[5].

-

Sample Preparation: Add an excess amount of the test substance to a flask containing a known volume of water.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of undissolved material. If necessary, centrifugation or filtration is used to separate the saturated aqueous solution from the excess solid/liquid[7].

-

Analysis: The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method.

-

Replicates: The experiment should be performed in replicate to ensure the reliability of the results.

General Protocol for Determination of Solubility in Organic Solvents

A similar shake-flask method can be employed to determine the solubility in organic solvents.

Apparatus and Reagents:

-

Same as for water solubility determination, with the respective organic solvent replacing water.

Procedure:

-

Solvent Selection: Choose the organic solvent of interest (e.g., ethanol, acetone, diethyl ether).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a flask.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is achieved.

-

Phase Separation: Separate the saturated solvent phase from any undissolved solute.

-

Analysis: Quantify the concentration of the dissolved this compound in the solvent using a suitable analytical technique (e.g., GC, HPLC).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound like this compound using the shake-flask method.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 6-Methyl-5-hepten-2-one CAS#: 110-93-0 [m.chemicalbook.com]

- 3. 6-Methyl-5-hepten-2-one, 98% | Fisher Scientific [fishersci.ca]

- 4. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. filab.fr [filab.fr]

A Technical Guide to High-Purity 6-Methyl-5-Hepten-2-One for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, quality specifications, and relevant biological activity of high-purity 6-methyl-5-hepten-2-one (B42903). It is intended to assist researchers, particularly those in drug development, in making informed decisions for sourcing this compound for laboratory use. It is important to note that while the user initially inquired about "5-Hepten-2-one," the commercially prevalent and extensively researched compound is its methylated analog, 6-methyl-5-hepten-2-one. This guide focuses on the latter.

Commercial Sourcing and Supplier Overview

High-purity 6-methyl-5-hepten-2-one is available from several reputable chemical suppliers. The choice of supplier often depends on the required purity, quantity, available documentation, and cost. Below is a summary of prominent commercial sources.

Table 1: Commercial Suppliers of 6-Methyl-5-Hepten-2-One

| Supplier | Stated Purity | Available Grades | Noteworthy Information |

| Sigma-Aldrich (Merck) | ≥98%, 99% | Natural, Fragrance grade, Kosher | Offers various grades and purities.[1] Provides access to Certificates of Analysis (CoA) for specific lots.[2] |

| Santa Cruz Biotechnology | ≥97% | Research Grade | Marketed as a biochemical for proteomics research.[3] |

| Fisher Scientific | 98% | N/A | A major distributor of laboratory chemicals.[4] |

| TCI Chemicals | >98.0% (GC) | N/A | Specifies Gas Chromatography (GC) as the method for purity analysis. |

| Chem-Impex | 96 - 100% (GC) | Meets FG specifications, KOSHER, FEMA 2707 | Highlights its use as an intermediate in pharmaceuticals and agrochemicals.[5] |

Technical Specifications

The quality and purity of 6-methyl-5-hepten-2-one are critical for reproducible experimental results. Key physical and chemical properties are summarized below.

Table 2: Technical Data for 6-Methyl-5-Hepten-2-One

| Property | Value |

| CAS Number | 110-93-0 |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 73 °C at 18 mmHg[1][2] |

| Density | ~0.858 g/mL at 20 °C[2] |

| Refractive Index | n20/D ~1.439[1][2] |

| Purity Analysis | Primarily Gas Chromatography-Mass Spectrometry (GC-MS)[6] |

Synthesis and Purification Methodologies

Understanding the synthesis and purification of 6-methyl-5-hepten-2-one provides insight into potential impurities. Commercial production typically follows one of three main synthetic routes:

-

From Acetylene and Acetone: This multi-step process involves the formation of 2-methyl-3-butyn-2-ol, followed by partial hydrogenation and a Carroll rearrangement.[7]

-

From Isobutylene: A method utilized by companies like BASF, involving the reaction of isobutylene, acetone, and formaldehyde (B43269) at high temperature and pressure.[7]

-

From Isoprene: This route also serves as a viable commercial production pathway.[7]

The primary method for purifying the final product is fractional distillation under reduced pressure.[8] This technique is crucial for separating the desired compound from starting materials and byproducts, such as positional isomers (e.g., 6-methyl-3-hepten-2-one) or incompletely reacted intermediates.[8]

Biological Activity and Signaling Pathway

Recent research has shed light on the biological effects of 6-methyl-5-hepten-2-one (also known as sulcatone), particularly its role in cardiovascular function. A study investigating its effects on spontaneously hypertensive rats revealed its interaction with the Calmodulin (CaM) protein.[9] This interaction is believed to be central to its observed vasorelaxant and anti-platelet aggregation effects, likely through the modulation of intracellular calcium levels.[9]

Proposed signaling pathway of 6-Methyl-5-Hepten-2-one.

Experimental Workflow: Supplier Selection

The selection of a suitable commercial source for 6-methyl-5-hepten-2-one is a critical first step in the experimental process. The following diagram outlines a logical workflow for this selection process.

References

- 1. 6-Methyl-5-hepten-2-one natural, = 98 , FCC 110-93-0 [sigmaaldrich.com]

- 2. 6-Methyl-5-hepten-2-one 99 110-93-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 6-Methyl-5-hepten-2-one, 98% | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 7. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for 5-Hepten-2-one

An In-depth Technical Guide to the Safe Handling of 5-Hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This compound is a ketone with the molecular formula C7H12O. For clarity and comparison, the properties of both this compound and its more well-documented isomer, 6-Methyl-5-hepten-2-one, are presented below.

| Property | This compound | 6-Methyl-5-hepten-2-one |

| CAS Number | 6714-00-7[1] | 110-93-0[2][3] |

| Molecular Formula | C7H12O[1] | C8H14O[2][3] |

| Molecular Weight | 112.17 g/mol | 126.20 g/mol [2] |

| Appearance | Colorless to light yellow liquid (presumed) | Colorless to light yellow liquid |

| Boiling Point | 50-52 °C @ 12 Torr[1] | 73 °C @ 18 mmHg |

| Density | 0.8442 g/cm³ @ 20 °C[1] | 0.855 g/mL at 25 °C |

| Flash Point | Not available | 56 °C (132.8 °F) - closed cup |

| Water Solubility | Insoluble (presumed) | Insoluble |

Hazard Identification and GHS Classification

| Hazard | This compound (Presumed) | 6-Methyl-5-hepten-2-one (Known) |

| GHS Pictograms | Flammable liquid (GHS02) | Flammable liquid (GHS02), Harmful to aquatic life |

| Signal Word | Warning | Warning[2][3] |

| Hazard Statements | H226: Flammable liquid and vapor | H226: Flammable liquid and vapor, H402: Harmful to aquatic life, H412: Harmful to aquatic life with long lasting effects[4] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | P210, P233, P240, P241, P242, P243, P273, P280, P303+P361+P353, P370+P378, P403+P235, P501[3] |

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear suitable protective clothing, including gloves and eye/face protection.[1]

-

Avoid contact with skin and eyes.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5]

-

Use non-sparking tools.[1]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store apart from foodstuff containers.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities.[3] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | For operations where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] |

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Vapors may form explosive mixtures with air.[2] Combustion may produce carbon monoxide and carbon dioxide.[2]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-